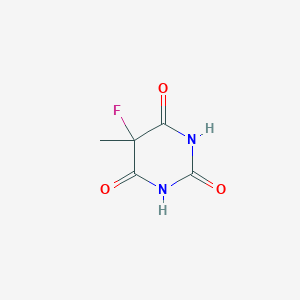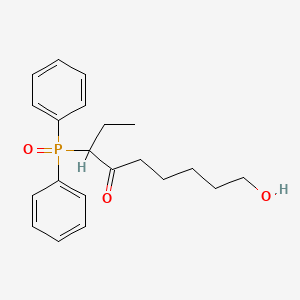
Butyl(ethyl)cyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl(ethyl)cyanamide is an organic compound that belongs to the cyanamide family Cyanamides are characterized by the presence of a nitrile group (C≡N) attached to an amino group (NH2) this compound, specifically, has a butyl group (C4H9) and an ethyl group (C2H5) attached to the cyanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyl(ethyl)cyanamide can be achieved through several methods. One common approach involves the reaction of butylamine and ethyl cyanoacetate in the presence of a base such as butyl lithium in tetrahydrofuran (THF). This reaction yields this compound with high efficiency .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl(ethyl)cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles and amides.
Reduction: Reduction reactions can convert this compound to primary amines.
Substitution: Nucleophilic substitution reactions can replace the nitrile group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitriles and amides.
Reduction: Primary amines.
Substitution: Various substituted cyanamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Butyl(ethyl)cyanamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: This compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of butyl(ethyl)cyanamide involves its interaction with various molecular targets. The nitrile group can participate in electrophilic and nucleophilic reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, affecting biological pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl cyanoacetate: Used in similar synthetic applications but lacks the butyl group.
Butyl cyanoacetate: Similar structure but with different reactivity due to the absence of the ethyl group.
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS): Another cyanamide derivative with distinct reactivity and applications.
Uniqueness
Butyl(ethyl)cyanamide is unique due to the presence of both butyl and ethyl groups, which confer distinct chemical properties and reactivity. This dual substitution allows for versatile applications in synthetic chemistry and potential biological activities.
Eigenschaften
CAS-Nummer |
77464-02-9 |
|---|---|
Molekularformel |
C7H14N2 |
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
butyl(ethyl)cyanamide |
InChI |
InChI=1S/C7H14N2/c1-3-5-6-9(4-2)7-8/h3-6H2,1-2H3 |
InChI-Schlüssel |
TWIIUOHKFCESSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


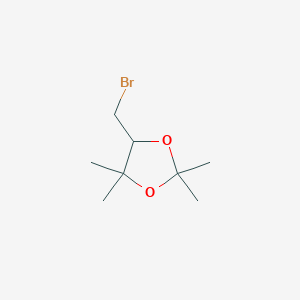
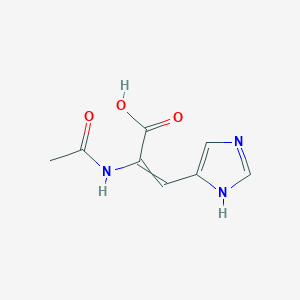

![Bicyclo[2.2.2]octan-1-ol, 4-heptyl-](/img/structure/B14434914.png)
![N-[tert-Butyl(dimethyl)silyl]-2,2,2-trifluoroacetamide](/img/structure/B14434915.png)
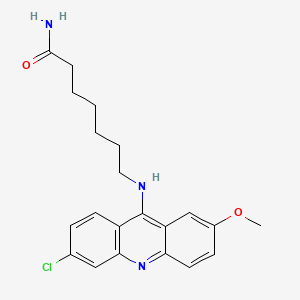

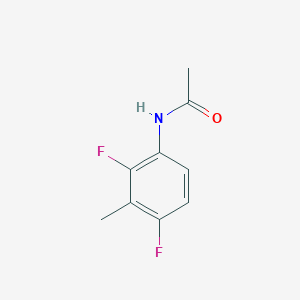
![Lithium, [1-(diphenylphosphino)-2,4-cyclopentadien-1-yl]-](/img/structure/B14434953.png)
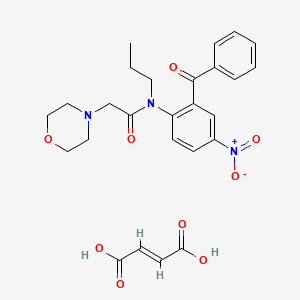
![7-Cyanobicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14434963.png)
![2'-O-[(4-Methoxyphenyl)methyl]uridine](/img/structure/B14434965.png)
